5-Phospho-alpha-D-ribosyl diphosphate sodium salt
5-Phospho-alpha-D-ribosyl diphosphate sodium salt
5-Phospho-D-ribose 1-diphosphate (PRPP) is a natural intermediate involved in the pentose phosphate pathway leading to purine, pyrimidine, and histidine metabolism. It is also an intermediate in the synthesis of plant hormones, alkaloids, and other secondary metabolites from glucose. Several phosphoribosyltransferases (PRTases) use PRPP as a substrate to add a 5-phosphoribosyl group to another substrate, as in the production of adenosine monophosphate from adenine and PRPP by adenine PRTase.
Brand Name:
Vulcanchem
CAS No.:
108321-05-7
VCID:
VC0022960
InChI:
InChI=1S/C5H13O14P3.4Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5?;;;;/m1..../s1
SMILES:
C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+]
Molecular Formula:
C5H9Na4O14P3
Molecular Weight:
500
5-Phospho-alpha-D-ribosyl diphosphate sodium salt
CAS No.: 108321-05-7
Cat. No.: VC0022960
Molecular Formula: C5H9Na4O14P3
Molecular Weight: 500
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Phospho-D-ribose 1-diphosphate (PRPP) is a natural intermediate involved in the pentose phosphate pathway leading to purine, pyrimidine, and histidine metabolism. It is also an intermediate in the synthesis of plant hormones, alkaloids, and other secondary metabolites from glucose. Several phosphoribosyltransferases (PRTases) use PRPP as a substrate to add a 5-phosphoribosyl group to another substrate, as in the production of adenosine monophosphate from adenine and PRPP by adenine PRTase. |
|---|---|
| CAS No. | 108321-05-7 |
| Molecular Formula | C5H9Na4O14P3 |
| Molecular Weight | 500 |
| IUPAC Name | tetrasodium;[[(3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate |
| Standard InChI | InChI=1S/C5H13O14P3.4Na/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4/t2-,3-,4-,5?;;;;/m1..../s1 |
| Standard InChI Key | UJNGSXHPBPBVKF-LVGJVSMDSA-I |
| SMILES | C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+] |
| Appearance | Assay:≥75%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator